Sennoside A,B

HIV-1 inhibition Reverse transcriptase Antiviral drug discovery

Specify purified Sennoside A or B to eliminate the potency and safety variability inherent in bulk senna extracts. Sennoside A offers 10-fold greater HIV-1 RT RNase H inhibition (IC50 3.2 μM vs 32.6 μM for B) and 1.8-fold superior thermal stability, making it the rational choice for antiviral screening and heat-processed formulations. For quality control reference standards requiring a fixed isomer ratio, account for Sennoside B's accelerated degradation kinetics. Purified Sennosides A+B maintain the lowest toxicity index (1.0) among anthraquinones, avoiding the 32-fold higher toxicity of crude extract fractions.

Molecular Formula C42H38O20
Molecular Weight 862.7 g/mol
Cat. No. B10762979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSennoside A,B
Molecular FormulaC42H38O20
Molecular Weight862.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
InChIInChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1
InChIKeyIPQVTOJGNYVQEO-LALZNDFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sennoside A and B Procurement: Baseline Identity and Chemical Distinction from In-Class Anthraquinones


Sennoside A (CAS 81-27-6) and Sennoside B (CAS 128-57-4) are dimeric dianthrone glycosides derived from the plants Senna alexandrina and Rheum spp., and represent the principal pharmacologically active constituents responsible for the stimulant laxative effects of these botanical drugs [1]. They function as mutual stereoisomers, with Sennoside A built from the dextrorotatory aglycone sennidin A, while Sennoside B is derived from the meso-form sennidin B [2]. Together, Sennoside A and B contribute approximately 80% of the biological purgative activity observed in senna preparations [3]. In standard laxative formulations, Sennosides A+B are typically quantified and dosed as a combined entity, yet their individual physicochemical and biological properties exhibit meaningful divergence that impacts analytical, formulation, and research outcomes [4].

Why Sennoside A and B Cannot Be Interchanged with Generic Anthraquinones or Bulk Senna Extract


Procuring bulk 'Senna extract' or alternative anthraquinones (e.g., aloe-emodin, rhein, chrysophanol) in place of purified Sennoside A or B introduces unacceptable variability in both potency and safety. Studies in mice demonstrate that purified Sennosides A+B exhibit the highest relative purgative potency (1.0) while maintaining the lowest acute toxicity (relative intravenous toxicity 1), whereas other in-class anthraquinones such as rhein-8-glucoside show significantly lower efficacy (relative potency 0.56) paired with markedly higher toxicity (relative toxicity 10) [1]. Furthermore, the content of Sennosides A and B in commercial over-the-counter laxative products varies substantially across brands—ranging from 1.5 to 10 mg in minimum daily dosage—despite identical labeling claims, underscoring that substitution based solely on 'anthraquinone content' or 'senna extract' designation yields inconsistent pharmacological outcomes [2]. These quantitative divergences in both efficacy and safety margins necessitate specification of purified Sennoside A and/or B for reproducible research and formulation development.

Quantitative Differentiation Evidence for Sennoside A and B: Procurement-Relevant Comparative Data


Differential Antiviral Activity: Sennoside A Exhibits 10-Fold Higher Potency Than Sennoside B in HIV-1 Reverse Transcriptase Inhibition

Sennoside A demonstrates substantially greater potency than Sennoside B in inhibiting HIV-1 reverse transcriptase-associated RNase H activity. In biochemical assays, Sennoside A inhibited the RNase H function with an IC50 of 3.2 μM, whereas Sennoside B required a concentration of 32.6 μM to achieve comparable inhibition, representing an approximate 10-fold difference in potency [1]. Sennoside A also inhibited HIV-1 integrase activity in vitro and suppressed viral replication in cell-based assays at concentrations that did not affect Sennoside B activity in the same models [1]. This differential activity is attributed to the stereochemical configuration at the C-10 position, which influences binding to two distinct sites on the reverse transcriptase enzyme as confirmed by testing against K103N, Y181C, Y188L, N474A, and Q475A mutated RT variants [1].

HIV-1 inhibition Reverse transcriptase Antiviral drug discovery

Thermal Stability Differential: Sennoside B Degrades 1.8-Fold Faster Than Sennoside A Under Formulation-Relevant Conditions

Under accelerated thermal stress conditions simulating pharmaceutical processing, Sennoside A and Sennoside B exhibit markedly different degradation kinetics. When incubated in 70% ethanol at 80°C for 10 hours, Sennoside A degraded by 51.63%, whereas Sennoside B degraded by 93.06% under identical conditions [1]. The degradation rate of Sennoside B was approximately 1.8-fold greater than that of Sennoside A in this model system. Both compounds demonstrated optimal stability within the pH range of 4 to 7, but their differential susceptibility to thermal and solvent-induced degradation persists across this pH window [1][2]. This differential stability arises from their stereoisomeric relationship, with the meso-configuration of sennidin B in Sennoside B rendering it more vulnerable to hydrolysis and oxidative cleavage.

Formulation development Stability testing Quality control

Time Course Differentiation: Sennosides A+B Exhibit Distinct Onset and Duration Profile Compared to Bisacodyl in In Vivo Models

In direct comparative studies using rat models, Sennosides A+B and bisacodyl induced similar quantities of soft feces within 24 hours (comparable efficacy magnitude), but demonstrated significantly different time courses of action. Both oral and intracecal administration of Sennosides A+B or bisacodyl at doses of 10–100 mg/kg produced similar acceleration of large intestinal transit time; however, bisacodyl exhibited a prolonged duration of action relative to Sennosides A+B [1]. Net fluid absorption in the perfused rat colon was reduced to a comparable extent by local bisacodyl versus the molar equivalent concentration of rhein (the active metabolite of sennosides), yet recovery of absorption was delayed following bisacodyl administration [1]. The authors concluded that fluid secretion may contribute more to the laxative effect of bisacodyl than to that of sennosides [1].

Laxative pharmacology In vivo efficacy Drug development

Efficacy-Toxicity Ratio Differentiation: Sennosides A+B Show Superior Therapeutic Index Versus In-Class Anthraquinones in Murine Models

Comparative assessment of laxative potency and acute toxicity among purified anthraquinone derivatives from senna reveals a substantial separation between efficacy and toxicity for Sennosides A+B that is not observed for related in-class compounds. In murine studies, Sennosides A+B exhibited the highest relative purgative potency (1.0) while maintaining the lowest acute intravenous toxicity (relative toxicity 1) [1]. In contrast, rhein-8-glucoside demonstrated significantly lower laxative activity (relative potency 0.56) paired with markedly higher toxicity (relative toxicity 10) [1]. An additional senna extract fraction (Fraction IV) showed minimal purgative activity (relative potency 0.05) yet exhibited the highest acute toxicity among all tested components (relative toxicity 32) [1]. These data establish that the dianthrone glycoside structure of Sennosides A+B confers a favorable efficacy-to-toxicity profile not shared by simpler anthraquinone monomers.

Toxicology Therapeutic index Safety pharmacology

Optimal Application Scenarios for Sennoside A and B Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: HIV-1 Reverse Transcriptase Dual Inhibitor Screening and Lead Optimization

Based on the direct head-to-head comparison demonstrating Sennoside A's 10-fold higher potency (IC50 3.2 μM) relative to Sennoside B (IC50 32.6 μM) in HIV-1 RT RNase H inhibition, researchers should procure purified Sennoside A for antiviral screening programs targeting dual RT inhibitors [4]. The stereospecific binding to two RT sites, validated through testing against K103N, Y181C, Y188L, N474A, and Q475A mutated RT variants, establishes Sennoside A as a validated chemical scaffold for medicinal chemistry optimization [4]. Procurement of Sennoside B for this application would necessitate 10-fold higher compound concentrations, increasing solvent burden and potential off-target effects in cell-based assays.

Pharmaceutical Formulation Development: Heat-Processed Solid Dosage Forms and Ethanolic Extraction Protocols

The direct comparative stability data showing Sennoside B degrades 1.8-fold faster than Sennoside A (93.06% vs. 51.63% degradation at 80°C in 70% ethanol over 10 hours) provides actionable guidance for formulation scientists [4]. When developing heat-processed dosage forms or ethanolic extraction methods, procurement of Sennoside A offers superior thermal tolerance and predictable recovery yields. Conversely, if both isomers are required in a fixed ratio (as in reference standard mixtures for quality control of senna products), batch records must account for the differential degradation kinetics of Sennoside B to ensure label-claim compliance throughout the product shelf-life [4].

In Vivo Pharmacology Studies Requiring Self-Limiting Laxative Activity

Direct comparative data from rat studies indicate that Sennosides A+B produce similar 24-hour fecal output to bisacodyl but with a shorter duration of action and potentially less contribution from fluid secretion mechanisms [4]. This profile makes Sennosides A+B the preferred choice for in vivo constipation models or gastrointestinal motility studies where prolonged pharmacological activity could confound endpoint measurements or interact with co-administered test articles. The predictable time course reduces the risk of carryover effects in crossover study designs and minimizes animal welfare concerns associated with extended diarrhea [4].

Safety Pharmacology and Toxicology Studies Requiring Defined Therapeutic Index

The quantitative toxicity data demonstrating that Sennosides A+B maintain a relative toxicity index of 1 while alternative anthraquinone components exhibit up to 32-fold higher toxicity establish a clear procurement rationale for safety studies [4]. Researchers investigating dose-limiting toxicities of anthraquinone laxatives or evaluating long-term safety endpoints must specify purified Sennosides A+B rather than bulk senna extracts, which contain rhein-8-glucoside (relative toxicity 10) and Fraction IV components (relative toxicity 32) that introduce uncontrolled toxicological variables [4]. This specification is particularly critical for studies submitted to regulatory agencies requiring defined impurity profiles and reproducible safety margins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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